An In-depth Technical Guide to Cyclopentanecarboxylic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Cyclopentanecarboxylic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanecarboxylic acid (CPCA), a cyclic carboxylic acid, serves as a versatile building block in organic synthesis. Its unique five-membered ring structure imparts specific physical and chemical properties that are leveraged in the development of pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols related to cyclopentanecarboxylic acid, tailored for professionals in research and drug development.
Chemical Structure and Identification
Cyclopentanecarboxylic acid is characterized by a carboxyl group attached to a cyclopentane (B165970) ring.[1] This structure provides a combination of aliphatic and acidic characteristics.
Molecular Formula: C₆H₁₀O₂[1][2][3][4]
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-N[1][2]
Physicochemical Properties
The physical and chemical properties of cyclopentanecarboxylic acid are summarized in the table below, providing key data for experimental design and application.
| Property | Value | References |
| Molecular Weight | 114.14 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][6][7] |
| Melting Point | 3-5 °C | [6][8] |
| Boiling Point | 216 °C | [3][6][8] |
| Density | 1.053 g/mL at 25 °C | [6][8] |
| pKa | 4.99 | [6][8] |
| Solubility | Moderately soluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate. | [1][5][6] |
| Refractive Index (n20/D) | 1.453 | [6][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cyclopentanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400MHz, CDCl₃):
-
δ 11.00 (brs, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ 2.70-2.83 (m, 1H): This multiplet is attributed to the methine proton (CH) on the carbon bearing the carboxyl group.
-
δ 1.78-1.99 (m, 4H): This multiplet represents the protons on the two methylene (B1212753) groups adjacent to the methine carbon.
-
δ 1.65-1.78 (m, 2H) and 1.52-1.66 (m, 2H): These multiplets correspond to the remaining methylene protons on the cyclopentane ring.[9]
-
-
¹³C NMR: The carboxyl carbon typically absorbs in the range of 165-185 ppm. The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of cyclopentanecarboxylic acid displays characteristic absorption bands:
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong absorption band around 1710 cm⁻¹ for the dimeric form, indicative of the carbonyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring.
Mass Spectrometry
The electron ionization mass spectrum of cyclopentanecarboxylic acid will show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).
Chemical Reactions and Synthesis
Cyclopentanecarboxylic acid undergoes typical reactions of carboxylic acids, making it a valuable synthetic intermediate. It is used in the preparation of amino acids and other biologically active compounds.[6]
Common Reactions
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]
-
Acid Chloride Formation: Conversion to cyclopentanecarbonyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10]
-
Reduction: Can be reduced to cyclopentylmethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
-
Neutralization: Reacts with bases, such as sodium hydroxide (B78521) (NaOH), to form the corresponding carboxylate salt.[10]
Synthesis Routes
Several methods for the synthesis of cyclopentanecarboxylic acid have been reported, including:
-
Palladium-catalyzed hydrocarboxylation.[3]
-
Oxidation of cyclopentanol.[11]
-
Reaction of a cyclopentyl Grignard reagent with carbon dioxide.
Experimental Protocols
The following are detailed methodologies for key experiments involving cyclopentanecarboxylic acid.
Synthesis of Cyclopentanecarboxylic Acid from Cyclopentene (B43876) Oxide
This two-step protocol describes the synthesis of cyclopentanecarboxylic acid starting from cyclopentene oxide.[9]
Step 1: Synthesis of 2-Hydroxycyclopentanecarboxylic Acid
-
Reaction Setup: In a thoroughly dried flask, dissolve 8.4 g (0.1 mol) of cyclopentene oxide in 50 mL of anhydrous DMF.
-
Reagent Addition: Add 2.4 g (0.1 mol) of magnesium powder to the stirred solution.
-
Carboxylation: Cool the mixture to -10 °C and bubble carbon dioxide gas through the solution while simultaneously adding 16.3 g (0.15 mol) of trimethylsilyl (B98337) chloride (TMSCl).
-
Reaction: Maintain the reaction at a temperature below 0 °C for 4-5 hours.
-
Work-up: Add the filtrate to a 1N hydrochloric acid solution to adjust the pH to 3-4.
-
Extraction: Extract the aqueous solution twice with 60 mL portions of ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by distillation to obtain 2-hydroxycyclopentanecarboxylic acid.
Step 2: Reduction to Cyclopentanecarboxylic Acid
-
Hydrogenation Setup: Dissolve 11.58 g (89 mmol) of 2-hydroxycyclopentanecarboxylic acid in 80 mL of ethanol. Add 0.33 g of 10% Pd/C and 0.13 g of chloric acid.
-
Hydrogenation: Purge the reactor with nitrogen three times, then introduce hydrogen gas to a pressure of 3-4 kg/cm ². Heat the reaction to 45-50 °C for 6 hours.
-
Filtration: Filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the majority of the solvent under reduced pressure.
-
Acidification and Extraction: Add 15% hydrochloric acid to adjust the pH to 2-3 and extract with 90 mL of ethyl acetate.
-
Purification: Perform vacuum distillation of the organic layer to yield liquid cyclopentanecarboxylic acid.
Conversion to Cyclopentanecarbonyl Chloride
This protocol details the conversion of cyclopentanecarboxylic acid to its corresponding acid chloride using thionyl chloride.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, place cyclopentanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq). An inert solvent such as dichloromethane (B109758) (DCM) can also be used.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (around 70-80 °C). The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The crude cyclopentanecarbonyl chloride can be purified by fractional distillation under reduced pressure.
Purification by Distillation
For purification of the final product or intermediates, vacuum distillation is often employed.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude cyclopentanecarboxylic acid in the distillation flask.
-
Distillation: Gradually reduce the pressure and gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of cyclopentanecarboxylic acid is 216 °C at atmospheric pressure, so a lower temperature will be observed under vacuum.
Visualizations
Chemical Structure
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 8. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
